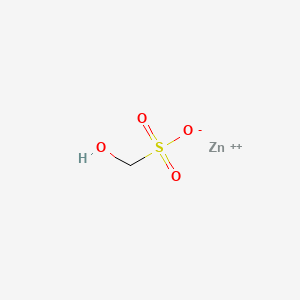
zinc;hydroxymethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc hydroxymethanesulfonate is an organosulfur compound with the molecular formula CH4O4SZn. It is a zinc salt of hydroxymethanesulfonic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical structure, which includes a zinc ion coordinated with hydroxymethanesulfonate ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zinc hydroxymethanesulfonate can be synthesized through the reaction of zinc metal with methanesulfonic acid. The reaction typically involves dissolving zinc metal in methanesulfonic acid, resulting in the formation of zinc hydroxymethanesulfonate and the release of hydrogen gas. The reaction conditions include maintaining a controlled temperature and ensuring the complete dissolution of zinc metal in the acid .
Industrial Production Methods
Industrial production of zinc hydroxymethanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity zinc metal and methanesulfonic acid in large reactors. The reaction is carefully monitored to ensure the complete conversion of zinc metal to zinc hydroxymethanesulfonate. The product is then purified through crystallization and filtration techniques to obtain high-purity zinc hydroxymethanesulfonate suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc hydroxymethanesulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc sulfate and formaldehyde.
Reduction: It can be reduced to zinc metal and methanesulfonic acid.
Substitution: The hydroxymethanesulfonate ligand can be substituted with other ligands, such as chloride or nitrate, to form different zinc salts.
Common Reagents and Conditions
Common reagents used in the reactions of zinc hydroxymethanesulfonate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of zinc hydroxymethanesulfonate include zinc sulfate, formaldehyde, and various zinc salts, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Zinc hydroxymethanesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other zinc compounds.
Biology: The compound is studied for its potential biological activities, including its role in enzyme catalysis and as a zinc ion source in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in zinc supplementation and treatment of zinc deficiency-related conditions.
Wirkmechanismus
The mechanism of action of zinc hydroxymethanesulfonate involves the release of zinc ions (Zn2+) in aqueous solutions. These zinc ions can interact with various molecular targets, including enzymes and proteins, to exert their effects. The hydroxymethanesulfonate ligand plays a role in stabilizing the zinc ion and facilitating its transport and uptake in biological systems. The compound’s effects are mediated through pathways involving zinc-dependent enzymes and proteins, which are essential for various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc sulfate: A common zinc salt used in various applications, including agriculture and medicine.
Zinc chloride: Another zinc salt with applications in chemical synthesis and industrial processes.
Zinc acetate: Used in dietary supplements and as a reagent in chemical reactions.
Uniqueness
Zinc hydroxymethanesulfonate is unique due to its specific chemical structure, which includes the hydroxymethanesulfonate ligand. This ligand provides distinct chemical properties and reactivity compared to other zinc salts. The compound’s ability to release zinc ions in a controlled manner makes it valuable for applications requiring precise zinc ion delivery .
Eigenschaften
CAS-Nummer |
20203-03-6 |
|---|---|
Molekularformel |
CH3O4SZn+ |
Molekulargewicht |
176.5 g/mol |
IUPAC-Name |
zinc;hydroxymethanesulfonate |
InChI |
InChI=1S/CH4O4S.Zn/c2-1-6(3,4)5;/h2H,1H2,(H,3,4,5);/q;+2/p-1 |
InChI-Schlüssel |
MEFLVEWCIKTDGA-UHFFFAOYSA-M |
Kanonische SMILES |
C(O)S(=O)(=O)[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


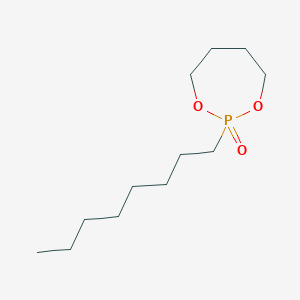
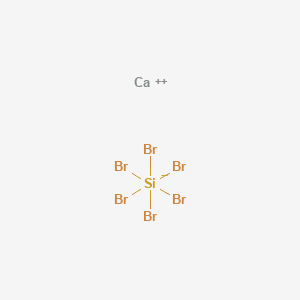
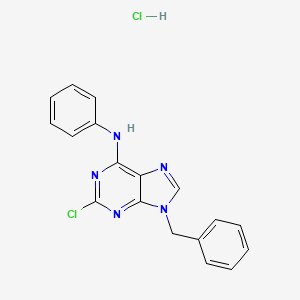
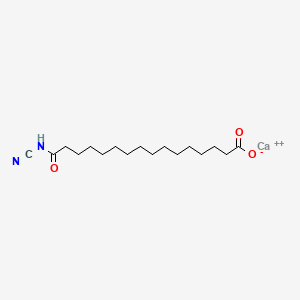
![Spiro[5H-[1]benzopyrano[2,3-c]pyridine-5,3'(2'H)-[1,4]oxazepin]-5'-amine, 7-(2-fluoro-3-pyridinyl)-3-(2-fluoro-4-pyridinyl)-6',7'-dihydro-, (3'S)-](/img/structure/B12642823.png)
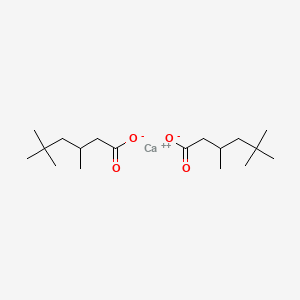
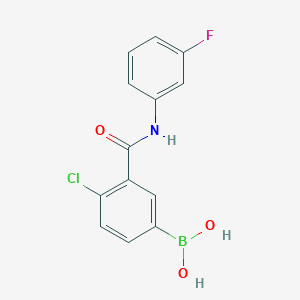
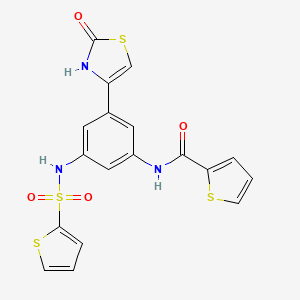
![Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-](/img/structure/B12642846.png)
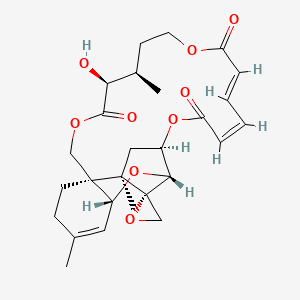
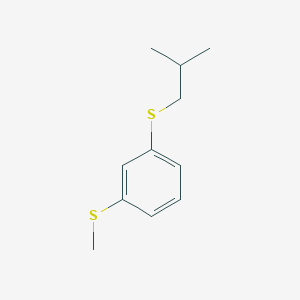
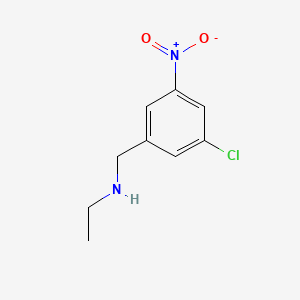
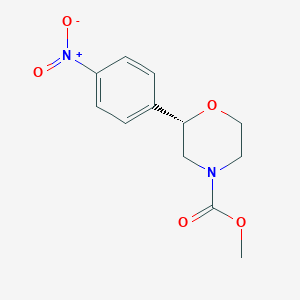
![(4R)-2-[6-(Decyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12642864.png)
